molecular formula C5H9NaO3 B3215544 Sodium 2-isopropoxyacetate CAS No. 116277-76-0

Sodium 2-isopropoxyacetate

Cat. No.: B3215544
CAS No.: 116277-76-0
M. Wt: 140.11 g/mol
InChI Key: JNXVHSVZZGWFIA-UHFFFAOYSA-M
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Description

Sodium 2-isopropoxyacetate is an organic compound with the molecular formula C5H11NaO3. It is a sodium salt derivative of 2-isopropoxyacetic acid. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-isopropoxyacetate can be synthesized through the esterification of 2-isopropoxyacetic acid with sodium hydroxide. The reaction typically involves the following steps:

    Esterification: 2-isopropoxyacetic acid is reacted with an alcohol (such as isopropanol) in the presence of an acid catalyst to form the ester.

    Neutralization: The ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens and other nucleophiles can be used in substitution reactions.

Major Products Formed:

    Oxidation: 2-isopropoxyacetic acid.

    Reduction: 2-isopropoxyethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 2-isopropoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-isopropoxyacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. Additionally, it can participate in redox reactions, where it undergoes oxidation or reduction to form different products.

Comparison with Similar Compounds

    Sodium acetate: Similar in structure but lacks the isopropoxy group.

    Sodium propionate: Similar in structure but has a propionate group instead of the isopropoxy group.

    Sodium butyrate: Similar in structure but has a butyrate group instead of the isopropoxy group.

Uniqueness: Sodium 2-isopropoxyacetate is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific chemical reactions and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

sodium;2-propan-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-4(2)8-3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXVHSVZZGWFIA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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